1-(indolin-1-yl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)ethanone
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Overview
Description
1-(indolin-1-yl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)ethanone is a synthetic organic compound that features an indoline moiety, an imidazole ring, and a thioether linkage. Compounds with such structures are often explored for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(indolin-1-yl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)ethanone typically involves multi-step organic reactions. A common approach might include:
Formation of the Indoline Moiety: Starting from aniline derivatives, cyclization reactions can be employed to form the indoline ring.
Imidazole Synthesis: The imidazole ring can be synthesized via the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Thioether Linkage Formation: The final step involves the coupling of the indoline and imidazole moieties through a thioether linkage, often using thiolating agents and appropriate catalysts.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(indolin-1-yl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)ethanone can undergo various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under mild conditions to modify the imidazole ring or the indoline moiety.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings or the imidazole ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioether linkage would yield sulfoxides or sulfones.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use as a drug candidate or a pharmacophore in medicinal chemistry.
Industry: Used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(indolin-1-yl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)ethanone would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or DNA, modulating biological pathways and exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1-(indolin-1-yl)-2-(phenylthio)ethanone: Similar structure but with a phenyl group instead of an imidazole ring.
1-(indolin-1-yl)-2-(benzylthio)ethanone: Contains a benzyl group instead of the m-tolyl group.
1-(indolin-1-yl)-2-(methylthio)ethanone: Features a simpler methylthio group.
Uniqueness
1-(indolin-1-yl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)ethanone is unique due to the presence of both the indoline and imidazole rings, which can confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-[1-(3-methylphenyl)imidazol-2-yl]sulfanylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3OS/c1-15-5-4-7-17(13-15)22-12-10-21-20(22)25-14-19(24)23-11-9-16-6-2-3-8-18(16)23/h2-8,10,12-13H,9,11,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHDREKXOUVSNAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C=CN=C2SCC(=O)N3CCC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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